molecular formula C24H25N5O3 B2513919 8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-24-2

8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2513919
CAS No.: 887466-24-2
M. Wt: 431.496
InChI Key: RMEONAVNHONWBL-UHFFFAOYSA-N
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Description

8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical compound offered for research and development purposes in life sciences and medicinal chemistry. This synthetic purine-dione derivative belongs to a class of compounds that have demonstrated significant research interest due to their diverse biological activities. Structurally related purine-2,6-dione analogues have been scientifically validated to exhibit notable anti-inflammatory properties in animal models, with some derivatives showing efficacy in reducing edema and decreasing plasma TNF-α levels, suggesting a potential mechanism of action involving modulation of inflammatory cytokines . Furthermore, related structural analogues within the imidazo[2,1-f]purine scaffold are the subject of ongoing investigation in various therapeutic areas, including oncology . The specific molecular architecture of this compound, featuring a naphthalen-1-ylmethyl substituent and a 3-methoxypropyl chain at the 8-position, provides a versatile template for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its biochemical properties, pharmacological potential, and mechanism of action in cellular and enzymatic assays. This product is intended for research applications by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-(3-methoxypropyl)-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-14-28-20-21(25-23(28)27(16)12-7-13-32-3)26(2)24(31)29(22(20)30)15-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,14H,7,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEONAVNHONWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H28N6O4C_{19}H_{28}N_{6}O_{4} with a molecular weight of approximately 404.471 g/mol. The structure features a purine core with various substituents that influence its biological properties.

Antimycobacterial Activity

Recent studies have highlighted the potential of purine derivatives in combating tuberculosis. Research indicates that compounds structurally related to our target compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). For instance, derivatives with specific naphthalene substitutions showed promising results in inhibiting the DprE1 enzyme, crucial for mycobacterial cell wall synthesis. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 1 μM against Mtb H37Rv strains .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of similar compounds on mammalian cell lines such as HepG2. The selectivity index (SI), defined as the ratio of cytotoxicity IC50 to antimicrobial MIC values, was favorable for several derivatives, indicating a good therapeutic window. This suggests that modifications in the naphthalene moiety can enhance selectivity towards bacterial cells while minimizing toxicity to human cells .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazopurine derivatives reveals critical insights into how structural changes affect biological activity:

Substituent Effect on Activity
Naphthalen-2-ylmethylEssential for high anti-TB activity
Morpholino groupEnhances solubility and bioavailability
Methoxypropyl groupModulates lipophilicity

Studies indicate that the position and nature of substituents significantly influence both antimicrobial efficacy and cytotoxicity profiles .

Case Studies

In a recent publication, researchers synthesized a series of 7-substituted imidazopurines and evaluated their biological activities. One notable compound demonstrated an MIC value of 4 μM against Mtb H37Rv while exhibiting minimal toxicity to HepG2 cells . Another study focused on the DprE1 inhibition mechanism, confirming that specific structural features are crucial for effective drug-target interactions .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with structurally analogous compounds:

Compound Name / ID Substituents (Positions) Molecular Weight Key Properties Reference
Target Compound 3: Naphthalen-1-ylmethyl; 8: 3-Methoxypropyl ~437.5 (calc.) Hydrophobic, moderate solubility
Compound 44 () 8: 3-(Imidazol-1-yl)propyl 385.4 Water-soluble, adenosine antagonist
Compound 49 () 8: (R)-Tetrahydronaphthalen-1-yl 411.5 High melting point (202°C)
8-(3-Hydroxypropyl)-1,6,7-trimethyl... 3: Phenethyl; 8: 3-Hydroxypropyl 395.5 Polar, potential H-bond donor
Compound 5 () 8: 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl 465.5 PDE4B1/PDE10A inhibitor, 5-HT/D2 activity

Key Observations :

  • Solubility : Methoxypropyl (target compound) vs. hydroxypropyl () substitutions at position 8 highlight the trade-off between polarity and metabolic stability. Methoxy groups improve lipophilicity, whereas hydroxy groups enhance solubility via H-bonding .
  • Synthetic Yield : Compounds with bulky aromatic substituents (e.g., tetrahydronaphthalenyl in compound 49) often exhibit lower yields (<25%) compared to alkyl-substituted analogs (e.g., compound 44: 55% yield) due to steric challenges in coupling reactions .
Bioactivity and Structure-Activity Relationships (SAR)
  • Adenosine Receptor Antagonism: The 3-methoxypropyl chain (target compound) is analogous to 8-(3-imidazolylpropyl) derivatives (compound 44), which show potent A2A receptor antagonism (IC50 < 100 nM). The naphthalenyl group may shift selectivity toward A1 or A3 subtypes due to steric effects .
  • PDE Inhibition: Compound 5 () inhibits PDE4B1 and PDE10A (Ki < 50 nM) via its dimethoxy-dihydroisoquinoline moiety. The target compound’s naphthalenyl group could similarly engage hydrophobic PDE pockets but may lack the basic nitrogen required for strong enzyme interaction .
  • Serotonin/Dopamine Receptor Modulation: Trifluoromethylphenylpiperazinyl derivatives () demonstrate that bulky aromatic groups at position 3 enhance 5-HT1A/D2 receptor binding.
Pharmacokinetic Considerations
  • Metabolic Stability: Methyl groups at positions 1 and 7 (target compound) reduce oxidative metabolism compared to non-methylated analogs (e.g., compound 5 in ) .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use controlled temperatures (e.g., 50–80°C) and polar aprotic solvents like dichloromethane or ethanol to enhance reaction efficiency .
  • Stepwise Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates and reduce impurities .
  • Analytical Validation : Confirm purity at each step using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to detect structural deviations .

Q. What analytical techniques are recommended for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, CDCl₃) to verify substituent positions (e.g., naphthylmethyl protons at δ 4.8–5.2 ppm) and ¹³C NMR to confirm carbonyl groups (δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to validate molecular weight (expected [M+H]⁺ ≈ 476.2 g/mol) and detect fragmentation patterns .
  • X-ray Crystallography : For crystalline batches, resolve the 3D conformation to confirm steric effects of the naphthalene group .

Q. How does the methoxypropyl group influence solubility and reactivity?

Methodological Answer:

  • Solubility : The methoxy group enhances aqueous solubility via hydrogen bonding, enabling use in biological assays (e.g., dissolve in DMSO at 10 mM stock, dilute in PBS) .
  • Reactivity : The propyl chain’s flexibility allows nucleophilic substitutions (e.g., alkylation) at the terminal methoxy group under acidic conditions .

Q. What are common chemical reactions involving the imidazo-purine core?

Methodological Answer:

  • Oxidation/Reduction : Treat with KMnO₄ (in acetone) to oxidize the imidazole ring or NaBH₄ to reduce carbonyl groups selectively .
  • Electrophilic Substitution : React with iodomethane (CH₃I) in DMF to methylate free NH groups on the purine moiety .

Advanced Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Assays : Replicate experiments using consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound variability .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in assay conditions (pH, temperature) using multivariate regression .

Q. What computational methods predict the compound’s drug-likeness and target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to adenosine receptors (PDB ID: 4UHR); focus on naphthalene’s π-π stacking with Phe168 .
  • ADMET Prediction : Employ SwissADME to assess permeability (LogP ≈ 2.8) and CYP450 inhibition risks .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

Methodological Answer:

  • Substituent Screening : Replace the naphthalenyl group with substituted aryl rings (e.g., 4-fluorophenyl) to evaluate potency changes in kinase inhibition assays .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., purine carbonyls) using MOE software to guide synthetic modifications .

Q. What strategies stabilize the compound under physiological conditions?

Methodological Answer:

  • pH Buffering : Store solutions in citrate buffer (pH 6.5) to prevent hydrolysis of the methoxypropyl group .
  • Light Sensitivity : Conduct stability tests under UV/vis light (λ = 254 nm) and use amber vials to mitigate photodegradation .

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